molecular formula C11H9FO3 B13967782 Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate

Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate

Cat. No.: B13967782
M. Wt: 208.18 g/mol
InChI Key: ZJCCBEUXKSRGLK-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 5th position and a prop-2-ynyloxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group is replaced by the prop-2-ynyloxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of the fluorine atom and the prop-2-ynyloxy group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate is unique due to the specific positioning of the fluorine atom and the prop-2-ynyloxy group, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 5-fluoro-2-prop-2-ynoxybenzoate

InChI

InChI=1S/C11H9FO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3

InChI Key

ZJCCBEUXKSRGLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OCC#C

Origin of Product

United States

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